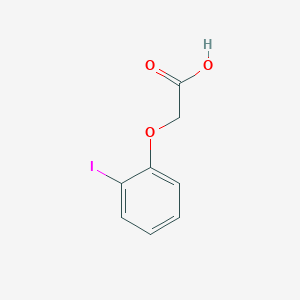

2-Iodophenoxyacetic acid

Description

Contextualization within Modern Organic Chemistry and Related Fields

In the landscape of modern organic chemistry, 2-Iodophenoxyacetic acid serves as a valuable building block and intermediate for synthesizing more complex molecules. The presence of the iodine atom allows for a variety of chemical transformations, including substitution and reduction reactions. This reactivity makes it a versatile tool for creating novel compounds with potential applications in pharmaceuticals and materials science.

Researchers utilize this compound to explore how the inclusion of an iodine atom affects the biological activity of phenoxyacetic acid derivatives. This line of inquiry is particularly relevant in medicinal chemistry, where subtle structural modifications can significantly impact a compound's therapeutic properties. For instance, derivatives of this compound have been investigated for their potential as analgesic agents. Furthermore, radioiodinated versions of phenoxyacetic acid derivatives are being explored as potential brain imaging agents for Single Photon Emission Computed Tomography (SPECT). nih.govamanote.comamanote.com

Historical Development and Significance of Phenoxyacetic Acid Analogues

The story of this compound is deeply rooted in the broader history of phenoxyacetic acid and its analogues, which have played a pivotal role in agriculture and plant science.

Early Research on Plant Growth Regulators and Herbicidal Properties

The journey began with the discovery of auxins, the first class of plant hormones to be identified. ashs.org Early investigations by scientists like Charles Darwin and his son Francis on the phototropism of canary grass coleoptiles pointed towards a transmittable substance that influences plant growth. byjus.com This substance was later isolated and identified as auxin by F.W. Went. byjus.com The primary naturally occurring auxin is indole-3-acetic acid (IAA). byjus.com

In the 1940s, a significant breakthrough occurred with the development of synthetic auxins, including phenoxyacetic acid derivatives. mdpi.comencyclopedia.pub It was discovered that certain chlorinated phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), were more potent than natural auxins and were not easily broken down by plants. scielo.br This led to their widespread adoption as selective herbicides for controlling broadleaf weeds in cereal crops, revolutionizing agricultural practices. scielo.brwikipedia.org These synthetic auxins mimic the action of IAA, but at high concentrations, they induce uncontrolled growth that is ultimately lethal to susceptible plants. mdpi.comwikipedia.org The selective nature of these herbicides, which are more effective against dicotyledonous (broadleaf) plants than monocotyledonous (grassy) plants, was a key factor in their success. mdpi.comresearchgate.net

Evolution of Research into Iodinated Phenoxyacetic Acid Derivatives

Following the establishment of chlorinated phenoxyacetic acids as important agricultural chemicals, research expanded to explore the effects of other halogen substitutions on the phenoxyacetic acid structure. This led to the synthesis and investigation of iodinated derivatives like this compound.

While chlorinated versions found widespread use as herbicides, the focus on iodinated analogues has been more directed towards other applications. For instance, p-Iodophenoxyacetic acid has been utilized as a plant growth agent. google.com The primary interest in compounds like this compound within the scientific community often lies in their utility as intermediates in the synthesis of more complex molecules, particularly for pharmaceutical development. The iodine atom provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of compounds with potentially valuable biological activities. Research has also been conducted on the preparation of various iodophenoxyacetic acids and their potential as antithyroid agents. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-iodophenoxy)acetic acid |

| CAS Number | 1878-92-8 |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Melting Point | 140°C |

| Solubility | Slightly soluble in water, soluble in organic solvents |

Data sourced from various chemical suppliers and databases.

Interactive Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Broad-spectrum herbicide for broadleaf weeds. |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | Precursor in organic synthesis, oxidizing agent. |

| 2-(2-Iodophenyl)acetic Acid | C₈H₇IO₂ | 262.04 | Requires protection from light and moisture. |

| (p-Iodophenoxy)acetic acid | C₈H₇IO₃ | 278.04 | Plant growth agent. google.com |

This table provides a comparative overview of compounds related to this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKQZUBDBNJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702721 | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-92-8 | |

| Record name | 2-(2-Iodophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Iodophenoxyacetic Acid

Preparation of Iodophenoxyacetic Acidsacs.org

A general and established method for the synthesis of various iodophenoxyacetic acids involves the reaction of the corresponding iodophenol with an haloacetic acid derivative. acs.org Specifically, the sodium salt of the iodophenol is reacted with a haloacetate, such as ethyl bromoacetate (B1195939), in a suitable solvent.

One common procedure involves heating the respective iodophenol with ethyl bromoacetate and sodium butoxide in n-butanol. acs.org This Williamson ether synthesis approach provides a direct route to the desired iodophenoxyacetic acid ester, which can then be hydrolyzed to the carboxylic acid. The general reaction scheme is depicted below:

Reaction Scheme: I-C₆H₄-OH + Br-CH₂-COOC₂H₅ + NaOC₄H₉ → I-C₆H₄-O-CH₂-COOC₂H₅ + NaBr + C₄H₉OH I-C₆H₄-O-CH₂-COOC₂H₅ + H₂O/H⁺ → I-C₆H₄-O-CH₂-COOH + C₂H₅OH

This method has been successfully employed for the synthesis of several new iodophenoxyacetic acids. acs.org For instance, this approach was used to prepare various diiodophenoxyacetic acids for evaluation as antithyroid agents. acs.org

An alternative to using ethyl bromoacetate is the reaction of the phenol (B47542) with monochloroacetic acid in the presence of a base. chemicalbook.comwikipedia.org The reaction is typically carried out by first preparing the sodium phenoxide and then reacting it with sodium chloroacetate (B1199739) in an aqueous solution. chemicalbook.comwikipedia.org

The following table summarizes the synthesis of various iodophenoxyacetic acids.

| Compound | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| m-Iodophenoxyacetic acid | m-Aminophenoxyacetic acid | Diazotization followed by reaction with iodide | acs.org |

| 2,3-Diiodophenoxyacetic acid | 2-Iodo-3-aminophenoxyacetic acid | Diazotization followed by reaction with iodide | acs.org |

| 2,4-Diiodophenoxyacetic acid | 2,4-Diiodophenol | Ethyl bromoacetate, sodium butoxide, n-butanol | acs.org |

Modified Ullmann Coupling Strategies for Phenoxybenzoic Acid Analoguesorganic-chemistry.orgwikipedia.orgnih.gov

The Ullmann condensation, a copper-catalyzed reaction, is a classical and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.orgnih.gov This reaction can be adapted for the synthesis of phenoxyacetic acid derivatives. In a modified approach, an aryl halide is coupled with a phenol in the presence of a copper catalyst and a base.

While the traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, modern modifications have made the reaction more practical. wikipedia.orgnih.gov These improvements include the use of ligands to stabilize the copper catalyst, allowing for lower reaction temperatures and catalytic amounts of copper. nih.gov

For the synthesis of phenoxybenzoic acid analogues, which share a similar structural motif with this compound, a modified Ullmann coupling would involve the reaction of an iodobenzoic acid derivative with a phenoxide. The general principle of the Ullmann ether synthesis is the copper-catalyzed reaction between an aryl halide and a nucleophile, such as a substituted phenoxide. organic-chemistry.org

The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Synthesis of this compound Derivatives

Preparation of Phenoxyacetamide Derivatives (e.g., 2-(4-Iodophenoxy)acetamide)iucr.orgnih.gov

Phenoxyacetamide derivatives can be synthesized from the corresponding phenoxyacetic acids. A common method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ammonia (B1221849) or an amine.

For the synthesis of 2-(4-iodophenoxy)acetamide, one reported method involves the direct iodination of 2-phenoxyacetamide (B1293517). iucr.orgnih.gov In this procedure, 2-phenoxyacetamide is reacted with tert-butyl hypochlorite (B82951) and iodine. iucr.orgnih.gov

Alternatively, phenoxyacetamide derivatives can be prepared by reacting a phenoxide with a 2-haloacetamide. For example, 2-chloro-N-phenylacetamide can be reacted with a substituted phenol in the presence of a base like potassium carbonate in a solvent such as acetone.

The following table provides an overview of the synthesis of some phenoxyacetamide derivatives.

| Compound | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| 2-(4-Iodophenoxy)acetamide | 2-Phenoxyacetamide | tert-Butyl hypochlorite, iodine | iucr.orgnih.gov |

| 2-(4-Formylphenoxy)-N-phenylacetamide | 2-Chloro-N-phenylacetamide, 4-hydroxybenzaldehyde | K₂CO₃, acetone, reflux | rsc.org |

| 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide (B32628) | tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate, 2-iodo-N-isopropylacetamide | Potassium carbonate, acetonitrile, 85-90°C | tdcommons.org |

Derivatization to Hypervalent Iodine Compounds (e.g., 2-iodosobenzoic acid from 2-iodobenzoic acid)nih.govorganic-chemistry.orgresearchgate.net

Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis. nih.govresearchgate.net These compounds contain an iodine atom in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). princeton.edu

The synthesis of hypervalent iodine(III) compounds from iodoarenes is commonly achieved through oxidation. organic-chemistry.org For example, 2-iodobenzoic acid can be oxidized to 2-iodosobenzoic acid (IBA) or further to 2-iodoxybenzoic acid (IBX), a well-known oxidizing agent. nih.govscispace.com

Common oxidizing agents used for the preparation of hypervalent iodine compounds include:

Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) in acetic acid can be used to prepare [(diacetoxy)iodo]arenes. organic-chemistry.org

Sodium hypochlorite: An inexpensive and safe method for the oxidation of iodoarenes to (diacetoxyiodo)arenes. organic-chemistry.org

Oxone: In trifluoroacetic acid, oxone is a convenient reagent for the synthesis of [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org

Sodium perborate: In acetic acid, this reagent can oxidize iodoarenes to (diacetoxyiodo)arenes. organic-chemistry.org

Following the synthesis of a (diacetoxyiodo)arene, this can be a precursor to other hypervalent iodine species. For instance, hydrolysis of (diacetoxyiodo)benzene (B116549) yields iodosylbenzene.

Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound via the Williamson ether synthesis follows a well-established Sₙ2 mechanism. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of the haloacetate, leading to the displacement of the halide ion and the formation of the ether linkage.

The Ullmann condensation is believed to proceed through a mechanism involving organocopper intermediates. The reaction likely involves the formation of an organocopper compound (RCuX) which then reacts with the other aryl reactant in a nucleophilic aromatic substitution. wikipedia.org An alternative proposed mechanism involves σ-bond metathesis. While the exact mechanism has been the subject of extensive study, it is generally accepted to involve oxidative addition and reductive elimination steps, particularly in modern catalytic variants.

The formation of hypervalent iodine compounds involves the oxidation of the iodine atom in the starting iodoarene. The mechanism of these oxidations depends on the specific oxidant used but generally involves the transfer of oxygen atoms to the iodine center.

Recent studies have also explored photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions, which proceed via an Sᵣₙ1 (radical nucleophilic substitution) mechanism. researchgate.net This pathway involves the formation of a radical anion intermediate. researchgate.net

Innovations in Synthetic Protocols

Recent advancements in organic synthesis have prioritized the development of protocols that operate under mild conditions, minimizing the use of harsh reagents and high temperatures. Biocatalytic approaches, for example, employ enzymes that facilitate highly selective transformations under physiological conditions, reducing the need for multiple protection and deprotection steps. mdpi.com The use of enzymes like galactose oxidase for selective oxidation represents a green chemistry approach to synthesis. mdpi.com

Solvent-free synthesis using microwave irradiation is another innovative method that can lead to shorter reaction times and improved yields under mild conditions. farmaciajournal.com This technique is particularly effective for reactions involving polar molecules that readily absorb microwave energy. farmaciajournal.com Furthermore, the development of catalysts that are stable, non-hazardous, and effective in small quantities, such as certain bismuth-based catalysts or heteropoly acids, allows for efficient reactions without aggressive reagents. mdpi.com

Catalysis is central to modern organic synthesis, offering efficient pathways to complex molecules. nih.gov For the synthesis of phenoxyacetic acids and their analogues, various catalytic methods have been explored. An iodide-catalyzed reduction of mandelic acids provides a scalable route to phenylacetic acids. researchgate.net This procedure utilizes catalytic sodium iodide to generate hydroiodic acid in situ, with phosphorous acid acting as the stoichiometric reductant. researchgate.net

The synergy between different types of catalysts can also lead to innovative synthetic routes. For instance, the combination of flavin and iodine as catalysts can facilitate aerobic oxidative C-C bond formation through C-H bond activation. walshmedicalmedia.com In this system, flavin acts as an electron transfer agent, while iodine serves as an electrophilic catalyst to activate C-H bonds for nucleophilic substitution, using oxygen as the ultimate mild oxidant. walshmedicalmedia.com Such catalytic systems represent a move towards more sustainable and atom-efficient chemical manufacturing. walshmedicalmedia.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography Studies

X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing bond lengths, bond angles, and the spatial arrangement of molecules. wikipedia.orgpages.dev This technique is indispensable for the unambiguous structural characterization of novel chemical compounds and provides fundamental insights into their solid-state behavior. nih.gov

While a crystal structure for 2-Iodophenoxyacetic acid itself is not detailed in the reviewed literature, a comprehensive single-crystal X-ray diffraction study has been performed on its derivative, 2-(4-Iodophenoxy)acetamide. nih.goviucr.orgresearchgate.net This analysis provides critical insights into the molecular conformation and solid-state packing influenced by the iodophenoxyacetamide framework.

The compound 2-(4-Iodophenoxy)acetamide (C₈H₈INO₂) crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org The crystal structure determination reveals that the acetamide (B32628) and the phenoxy portions of the molecule are not coplanar; the least-squares planes defined by these two groups intersect at an angle of 24.91 (29)°. nih.govresearchgate.net A key feature of the amide group is the shortening of the C–N bond to 1.322 (7) Å, a value consistent with amide-typical resonance and in good agreement with other acetamide derivatives. nih.goviucr.orgresearchgate.net The internal C–C–C angles of the benzene (B151609) ring show minimal deviation from the ideal 120°. researchgate.net

Crystal Data for 2-(4-Iodophenoxy)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈INO₂ | nih.goviucr.org |

| Molecular Weight | 277.05 g/mol | nih.goviucr.org |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P 2₁/c | iucr.org |

| a (Å) | 5.1411 (4) | nih.goviucr.org |

| b (Å) | 26.473 (2) | nih.goviucr.org |

| c (Å) | 7.2960 (7) | nih.goviucr.org |

| β (°) | 109.564 (3) | nih.goviucr.org |

| Volume (ų) | 935.66 (14) | nih.goviucr.org |

| Z (formula units/cell) | 4 | nih.goviucr.org |

| Temperature (K) | 200 | nih.goviucr.org |

The supramolecular architecture of crystalline solids is governed by a network of intermolecular interactions, including strong hydrogen bonds and weaker contacts. rsc.orgmdpi.com In the crystal structure of 2-(4-Iodophenoxy)acetamide, hydrogen bonds are the dominant forces directing the molecular packing. nih.goviucr.orgresearchgate.net

Both hydrogen atoms of the amide's amino group (-NH₂) participate in hydrogen bonding, with the carbonyl oxygen atom of an adjacent molecule consistently acting as the acceptor. nih.govresearchgate.net One of these N-H···O interactions links the molecules into centrosymmetric dimeric subunits. researchgate.net The second N-H···O bond then connects these dimers to form chains that propagate along the hmdb.ca crystallographic direction. researchgate.net

In addition to these classical hydrogen bonds, weaker C-H···O interactions are also observed. nih.goviucr.org These contacts, along with the primary hydrogen bonds, assemble the molecular chains into extensive double layers that are oriented approximately perpendicular to the crystallographic b-axis. nih.goviucr.orgresearchgate.net Notably, there is no evidence of π–π stacking interactions between the aromatic rings in the crystal structure of 2-(4-Iodophenoxy)acetamide. nih.goviucr.orgresearchgate.net The analysis of such non-covalent interactions is crucial for understanding the physical properties and stability of the crystalline material. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. Based on data for the isomeric 4-Iodophenoxyacetic acid and other related phenoxyacetic acid derivatives, the chemical shifts can be predicted. chemicalbook.comrsc.org

The methylene protons (-O-CH₂-COOH) are expected to appear as a singlet, typically shifted downfield due to the deshielding effect of the adjacent ether oxygen and carboxylic acid group. For the closely related 2,4-Dichlorophenoxyacetic acid, this signal appears at approximately 4.8 ppm in DMSO-d₆. chemicalbook.com The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted (ortho-substituted) benzene ring. These signals are generally found in the range of 6.8 to 7.9 ppm. The proton ortho to the iodine atom is expected to be the most downfield due to the deshielding effect of the halogen.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂- | ~4.7 - 4.9 | Singlet (s) | Adjacent to ether oxygen and carboxyl group. |

| Aromatic -H | ~6.8 - 7.9 | Multiplets (m) | Complex pattern due to ortho-disubstitution. |

| -COOH | ~10 - 13 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated: one for the carboxyl carbon, one for the methylene carbon, and six for the aromatic carbons.

The carboxyl carbon (-COOH) is typically the most downfield signal, appearing around 170-180 ppm. The methylene carbon (-O-CH₂-) signal is expected in the 60-70 ppm range. The aromatic carbons will appear between approximately 110 and 160 ppm. The carbon atom directly bonded to the iodine (C-I) is notable for its upfield shift compared to the other substituted aromatic carbon (C-O), a characteristic effect of heavy halogens. The chemical shift for the C-I carbon in related iodinated compounds is often found in the range of 90-95 ppm. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | ~170 - 175 | Carboxylic acid carbon. |

| C-O (Aromatic) | ~155 - 160 | Aromatic carbon bonded to the ether oxygen. |

| Aromatic C-H | ~115 - 135 | Four distinct signals expected. |

| C-I (Aromatic) | ~90 - 95 | Aromatic carbon bonded to iodine. libretexts.org |

| -CH₂- | ~65 - 70 | Methylene carbon of the side chain. |

While 1D NMR spectra provide essential data, complex molecules or spectra with significant signal overlap often require two-dimensional (2D) NMR experiments for unambiguous structural assignment. researchgate.netmagritek.com These techniques correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (NOE, through-space). researchgate.net

For this compound, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H nuclei that are coupled to each other, typically over two or three bonds. hmdb.ca It would definitively establish the connectivity between the protons on the aromatic ring, confirming their relative positions and helping to assign the complex multiplet patterns. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to assign each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum, and likewise for the methylene group. This is particularly useful for resolving overlapping signals in the 1D spectra. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together molecular fragments. For instance, it would show correlations from the methylene protons (-CH₂-) to the aromatic carbon attached to the ether oxygen (C-O) and to the carboxyl carbon (-COOH), confirming the structure of the phenoxyacetic acid moiety.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the molecular structure of this compound in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of a compound's 'exact mass', which is the monoisotopic mass calculated using the masses of the most abundant isotopes of its constituent elements.

For this compound, with the elemental formula C₈H₇IO₃, the theoretical exact mass can be calculated with high precision. This experimentally determined value is then compared to the theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula, significantly narrowing down the possibilities for the compound's identity. spectroscopyonline.com This capability is crucial for distinguishing between isomers or other compounds that may share the same nominal mass. bioanalysis-zone.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇IO₃ |

| Nominal Mass | 278 u |

| Theoretical Exact Mass | 277.94398 u |

In mass spectrometry, particularly with hard ionization techniques like Electron Impact (EI), the initial molecular ion ([M]⁺•) is energetically unstable and tends to break apart into smaller, charged fragments. chemguide.co.ukacdlabs.com The pattern of these fragments is reproducible and provides a "fingerprint" that is characteristic of the molecule's structure. Analyzing this fragmentation pattern allows researchers to piece together the original molecular structure. acdlabs.com

For this compound, several key fragmentation pathways can be predicted based on its functional groups (a carboxylic acid, an ether, and an iodo-substituted aromatic ring):

Molecular Ion Peak ([M]⁺•): The peak corresponding to the intact molecular ion is expected at an m/z value equal to its molecular weight. For this compound, this would be approximately m/z 278. The presence of this peak confirms the molecular weight of the compound. docbrown.info

Loss of Carboxymethyl Radical: A common fragmentation for phenoxyacetic acids is the cleavage of the ether bond, resulting in the loss of the carboxymethyl radical (•CH₂COOH). This would produce a stable 2-iodophenoxy cation.

Alpha-Cleavage: Cleavage of the bond between the carboxylic carbon and the adjacent methylene group can lead to the loss of a carboxyl radical (•COOH), resulting in a fragment ion.

Aromatic Ring Fragmentation: The iodinated benzene ring can also undergo fragmentation, though aromatic structures are generally stable. libretexts.org

The analysis of these characteristic fragments provides conclusive evidence for the connectivity of the atoms within the this compound molecule.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 278 | [C₈H₇IO₃]⁺• | (Molecular Ion) |

| 219 | [C₆H₄IO]⁺ | •CH₂COOH |

| 233 | [C₇H₆IO]⁺ | •COOH |

| 127 | [I]⁺ | C₈H₇O₃ |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. researchgate.net When a sample is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or scissor). An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with characteristic peaks corresponding to specific functional groups.

The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group (O-H) in the carboxylic acid dimer. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂) group are found just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption peak is expected between 1700 and 1725 cm⁻¹, which is indicative of the carbonyl group (C=O) of the carboxylic acid.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: The spectrum will show C-O stretching vibrations from both the ether linkage and the carboxylic acid, typically appearing as strong bands in the 1300-1000 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium band in the far-infrared region, typically around 600-500 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | ~2960 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1725 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 | Medium to Weak |

| C-O Stretch | Ether & Carboxylic Acid | ~1300 - 1000 | Strong |

| C-I Stretch | Aryl Iodide | ~600 - 500 | Medium |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. potsdam.edu It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman spectrum reveals vibrational, rotational, and other low-frequency modes in a molecule. europeanpharmaceuticalreview.com While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and the skeletal structure of molecules. europeanpharmaceuticalreview.comjasco-global.com

For this compound, Raman spectroscopy would be particularly useful for characterizing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a strong and sharp Raman signal, providing clear evidence of the aromatic core.

C-I Bond: The carbon-iodine bond is highly polarizable and thus expected to produce a distinct and readily identifiable signal in the low-frequency region of the Raman spectrum.

Skeletal Vibrations: The carbon-carbon single bonds of the molecular backbone, which may be weak in the IR spectrum, often show stronger signals in the Raman spectrum.

Symmetric Stretches: Symmetrical vibrations within the molecule, which are often weak or forbidden in IR, can be strong in Raman spectra.

Because water is a very weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous solutions. spectroscopyonline.comnih.gov The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of this compound, leading to a highly confident structural assignment.

| Vibrational Mode | Functional Group / Structural Feature | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | ~3100 - 3050 | Strong |

| C=C Ring Stretch | Aromatic Ring | ~1600 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |

| C-I Stretch | Aryl Iodide | ~600 - 500 | Strong |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic characteristics and predict the chemical behavior of 2-iodophenoxyacetic acid.

The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory and Density Functional Theory (DFT) are two prominent quantum chemical methods used to describe the arrangement and energies of electrons in this compound.

In Molecular Orbital Theory , atomic orbitals of the constituent atoms combine to form a new set of orbitals that extend over the entire molecule. libretexts.orgbitmesra.ac.in This approach results in the formation of bonding molecular orbitals, which are lower in energy and contribute to chemical bonding, and antibonding molecular orbitals, which are higher in energy and destabilizing. bitmesra.ac.inbrsnc.in The distribution of electrons within these molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Atomic Charges | The distribution of electron density among the atoms. | Identifies potential sites for electrophilic and nucleophilic attack. |

Quantum chemical calculations are instrumental in predicting the reactivity and stability of this compound. The energies of the frontier molecular orbitals (HOMO and LUMO) are key descriptors of reactivity. scirp.org A high HOMO energy suggests that the molecule can readily donate electrons, making it susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a propensity to accept electrons, favoring reactions with nucleophiles. The presence of the iodine atom, a good leaving group, suggests that nucleophilic substitution reactions at the C-I bond are a likely reaction pathway.

Stability can be assessed by the total electronic energy of the molecule and the HOMO-LUMO energy gap. A larger energy gap generally corresponds to greater kinetic stability, as more energy is required to excite an electron from the HOMO to the LUMO, a crucial step in many chemical reactions. scirp.org Theoretical calculations can also be used to explore the thermodynamics of potential reactions, such as oxidation or reduction, by calculating the energy changes associated with these transformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and behavior over time.

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. organicchemistrytutor.com The rotation around the C-O and C-C bonds of the phenoxyacetic acid side chain is of particular interest.

Computational methods can systematically rotate these bonds and calculate the corresponding energy of each conformation. This process generates a potential energy surface, which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For instance, steric hindrance between the iodine atom and the acetic acid group can influence the preferred orientation of the side chain relative to the benzene (B151609) ring.

| Bond | Description | Expected Influence on Conformation |

|---|---|---|

| C(aryl)-O | Rotation around the bond connecting the benzene ring to the ether oxygen. | Determines the orientation of the acetic acid group relative to the iodine atom. |

| O-C(methylene) | Rotation around the bond between the ether oxygen and the methylene (B1212753) carbon. | Affects the overall shape and potential for intramolecular interactions. |

| C(methylene)-C(carbonyl) | Rotation around the bond between the methylene and carbonyl carbons. | Influences the position of the carboxylic acid group. |

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound in a simulated environment, such as in a solvent. nih.govnih.gov In an MD simulation, the forces on each atom are calculated based on a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time.

MD simulations can reveal how the molecule flexes, vibrates, and rotates, providing insights into its conformational flexibility. nih.gov Furthermore, these simulations can model the interactions between this compound and solvent molecules, which is crucial for understanding its solubility and reactivity in solution. For example, MD simulations can be used to model solvent effects, which can guide the selection of appropriate solvents for chemical reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR studies focused solely on this compound are not extensively documented in the provided search results, the principles of QSAR can be applied to understand how its structural features might contribute to a particular biological effect.

In a typical QSAR study, a set of molecules with known activities is used to develop a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as:

Electronic: such as atomic charges, dipole moment, and HOMO/LUMO energies.

Steric: related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: describing the molecule's affinity for nonpolar environments, often represented by the logarithm of the partition coefficient (logP).

Topological: based on the connectivity of atoms in the molecule.

Derivation and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to create a mathematical relationship between the chemical structure of a compound and its biological activity. The development of QSAR as a field has historical roots in the study of plant growth regulators, particularly phenoxyacetic acids. acs.org A robust QSAR model can predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. basicmedicalkey.com

The derivation of a QSAR model begins with a dataset of molecules with known activities. For phenoxyacetic acids, studies have utilized their herbicidal or other biological effects, such as antisickling activity. aphrc.orgmdpi.com The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors fall into several categories:

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP) or the substituent hydrophobicity constant (π). acs.orgaphrc.org

Electronic Descriptors: These quantify the electronic effects of substituents on the aromatic ring. Hammett substituent constants (σ) are frequently used to describe the electron-withdrawing or electron-donating nature of a group. aphrc.orgijsmr.in

Steric Descriptors: These account for the size and shape of the molecule or its substituents. Molar Refraction (MR) is a common steric parameter. aphrc.org

Topological Descriptors: These include properties like Topological Polar Surface Area (TPSA) and the number of hydrogen bond acceptors (HBA) and donors, which relate to a molecule's polarity and potential for intermolecular interactions. mdpi.com

Research on phenoxyacetic acid derivatives has shown that their biological potency often correlates positively with the hydrophobicity of substituents on the aromatic ring. aphrc.org For instance, a QSAR study on the antisickling effect of 22 phenoxyacetic acids yielded a model with a high correlation coefficient (r² = 0.872), indicating a strong relationship between the chosen descriptors and the observed activity. aphrc.org

Table 1: Common Descriptors in QSAR Models for Phenoxyacetic Acids

| Descriptor Type | Example Descriptor | Property Measured | Typical Correlation with Activity |

|---|---|---|---|

| Hydrophobic | logP, π | Lipophilicity | Positive |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing character | Positive for para/meta substituents |

| Steric | Molar Refraction (MR) | Molecular volume and polarizability | Can be negative, suggesting bulkiness may be detrimental |

| Topological | TPSA, HBA | Polarity, hydrogen bonding capacity | Varies depending on the biological target |

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. nih.gov Validation is performed using both internal and external methods. basicmedicalkey.com

Internal Validation: This technique assesses the stability of the model using the initial training set. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A QSAR model is generally considered acceptable if it has a q² value greater than 0.5. mdpi.com

External Validation: This is the most rigorous test, where the model is used to predict the activity of an external set of compounds not used in model development. mdpi.com The predictive ability is measured by the predictive r² (r²_pred). High values for both q² and r²_pred are necessary to have confidence in the model's predictive capabilities. researchgate.net

Furthermore, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established principles for validated, predictive QSAR models, emphasizing a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Table 2: Key Stages of QSAR Model Validation

| Validation Stage | Method | Key Metric | Purpose |

|---|---|---|---|

| Internal Validation | Cross-Validation (e.g., LOO-CV) | q² | To assess the robustness and internal consistency of the model. |

| External Validation | Prediction on a Test Set | r²_pred | To assess the model's ability to predict new, unseen compounds. |

| Chance Correlation Check | Y-Randomization | Low r² and q² for scrambled models | To ensure the correlation is not due to chance. researchgate.net |

| Applicability Domain | Various methods (e.g., Williams plot) | N/A | To define the chemical space in which the model provides reliable predictions. nih.gov |

Application of Quantum Spatial Regions in Structure-Effect Relationship Studies

While classical QSAR provides valuable correlations, quantum mechanical methods offer a deeper understanding of the electronic structure that governs a molecule's reactivity and interactions. Methods like Density Functional Theory (DFT) are used to investigate the relationship between molecular structure and biological activity for compounds like this compound. mdpi.com

These calculations can generate maps of the molecular electrostatic potential (ESP). An ESP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For phenoxyacetic acids, studies on chlorinated derivatives show that the aromatic ring carbons typically form a nucleophilic area, while the regions around the halogen atoms are electrophilic. mdpi.com This localized electrophilic region on the iodine atom of this compound is known as a sigma-hole (σ-hole), which allows it to act as a halogen bond donor, forming attractive interactions with electron-rich atoms in a biological target. nih.gov

Another key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are important reactivity descriptors. mdpi.com

E(HOMO): The energy of the HOMO relates to a molecule's ability to donate electrons. A higher E(HOMO) indicates a better electron donor.

E(LUMO): The energy of the LUMO relates to a molecule's ability to accept electrons. A lower E(LUMO) indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. Studies on related phenoxyacetic acid derivatives have shown that compounds with lower stability (a smaller gap) tend to exhibit higher reactivity and biological activity. mdpi.com

These quantum chemical calculations provide a mechanistic basis for the observed structure-activity relationships, complementing the statistical findings from QSAR models.

In Silico Approaches to Molecular Design

In silico molecular design uses computational methods to design and evaluate new chemical entities before they are synthesized in a laboratory. mdpi.com This approach accelerates the discovery process by focusing resources on the most promising candidates. nih.gov For a molecule like this compound, which can serve as a lead compound or scaffold, in silico techniques provide a rational pathway for designing analogues with enhanced or novel activities.

A typical in silico design pipeline involves several integrated steps: cam.ac.uk

Scaffold Selection and Analogue Design: The process begins with a reference structure, such as the this compound scaffold. New analogues are then designed computationally by making modifications, such as altering the substitution pattern on the ring, replacing the iodine with other functional groups, or modifying the acetic acid side chain. iosrjournals.org Alternatively, large chemical databases can be searched for different molecular scaffolds that share key structural and electronic features with the reference compound, a process known as scaffold hopping. cam.ac.uk

Molecular Docking: The designed analogues are then evaluated using molecular docking. This technique computationally places the ligand (the analogue) into the three-dimensional binding site of a biological target (e.g., an enzyme or receptor) and calculates a "docking score," which estimates the binding affinity. nih.gov The results also reveal the predicted binding mode, showing key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds that stabilize the ligand-protein complex. iosrjournals.org

Evaluation and Optimization: Compounds are ranked based on their docking scores and the quality of their interactions with the target. nih.gov Those with the most favorable predicted binding are selected for further analysis. This step often includes the computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out candidates that are likely to have poor pharmacokinetic profiles. mdpi.com

This iterative cycle of design, docking, and evaluation allows for the rapid exploration of chemical space and the rational optimization of a lead structure. By starting with the this compound framework, these in silico approaches can efficiently guide the development of new compounds with potentially improved efficacy for applications in agriculture or medicine.

Medicinal Chemistry and Rational Drug Design Principles

Structure-Activity Relationship (SAR) Studies of 2-Iodophenoxyacetic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For analogues of this compound, these studies involve synthesizing a series of related compounds and evaluating their biological activity to identify key structural features that govern their function.

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. For this compound analogues, the key structural determinants of activity include:

The Phenoxy Acetic Acid Scaffold : The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether linkage, is essential for activity. The carboxylic acid group is often crucial for interacting with biological targets through hydrogen bonding or ionic interactions.

The Acetic Acid Side Chain : The length and composition of the acidic side chain can impact potency and selectivity. Modifications to this part of the molecule can alter its acidity (pKa) and its ability to interact with specific amino acid residues in a target protein.

Research on various phenoxyacetic acid derivatives has shown that lipophilicity, polarizability, and the presence of hydrogen bond donors and acceptors are key properties that determine their biological efficacy. danaher.com

Systematic modification of the this compound structure allows for a detailed analysis of the impact of different substitution patterns on pharmacological properties.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues (This table is illustrative and based on general principles of medicinal chemistry for phenoxyacetic acid derivatives, as specific comparative data for this compound analogues is not readily available in public literature.)

| Compound | R1 (Position 4) | R2 (Position 5) | Lipophilicity (logP) | Biological Activity (IC50, µM) |

| This compound | H | H | 2.8 | 15.2 |

| Analogue A | Cl | H | 3.5 | 8.5 |

| Analogue B | CH3 | H | 3.3 | 10.1 |

| Analogue C | H | NO2 | 2.5 | 25.8 |

| Analogue D | OCH3 | H | 2.7 | 18.3 |

From this illustrative data, several SAR trends can be inferred:

Effect of Halogen Substitution : The introduction of a chloro group at the 4-position (Analogue A) increases lipophilicity and enhances biological activity. This suggests that increased hydrophobic interactions in the target's binding pocket may be favorable.

Effect of Alkyl Substitution : A methyl group at the 4-position (Analogue B) also increases lipophilicity and improves activity, though to a lesser extent than the chloro group.

Effect of Electron-Withdrawing Groups : The presence of a nitro group at the 5-position (Analogue C) decreases lipophilicity and reduces biological activity, indicating that strong electron-withdrawing effects in this region may be detrimental.

Effect of Electron-Donating Groups : A methoxy (B1213986) group at the 4-position (Analogue D) slightly decreases lipophilicity and has a minor negative impact on activity, suggesting that electronic effects at this position are important.

Ligand Design and Optimization Strategies

Building on SAR data, various computational and experimental strategies can be employed to design and optimize ligands based on the this compound scaffold.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For a series of active this compound analogues, a pharmacophore model might include:

A hydrogen bond acceptor (the carboxylate oxygen).

A hydrophobic/aromatic feature (the phenyl ring).

A halogen bonding feature (the iodine atom).

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can help visualize how the molecule fits into the active site of a target, such as an enzyme or receptor. This allows for the rational design of new analogues with improved binding affinity. For example, docking might reveal a nearby hydrophobic pocket that could be filled by adding a larger substituent to the phenyl ring, or a key amino acid that could form a hydrogen bond with a modified side chain.

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The this compound scaffold itself could be considered a fragment. Alternatively, smaller fragments could be identified that bind to different sub-pockets of a target's active site. For instance, an iodophenyl fragment might be found to bind in one sub-pocket, while an acetic acid-containing fragment binds in another. These two fragments could then be linked together to generate a novel lead compound with higher affinity.

Lead optimization is the process of taking a promising lead compound, such as a potent this compound analogue, and refining its structure to improve its drug-like properties. patsnap.com This involves a multi-parameter optimization process to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.compatsnap.com

Key strategies for lead optimization of this compound analogues include:

Improving Potency and Selectivity : Fine-tuning the substituents on the phenyl ring to maximize interactions with the target and minimize interactions with off-targets. For example, replacing the iodine with other halogens or functional groups to probe the effect on activity.

Optimizing ADME Properties : Modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This might involve altering the lipophilicity of the molecule or introducing metabolic "soft spots" or "hard spots" to control its metabolic stability.

Reducing Toxicity : Identifying and removing structural features that may be associated with toxicity. For example, if the parent compound shows toxicity, analogues can be synthesized to determine if this can be mitigated by structural changes.

Development of this compound as a Chemical Scaffold

The principles of medicinal chemistry leverage the relationship between a molecule's structure and its biological activity to design and synthesize new therapeutic agents. A key strategy in this field is the use of a "chemical scaffold," a core molecular structure that can be systematically modified to create a library of related compounds. This compound has emerged as a valuable scaffold due to its structural features, which allow for diverse chemical modifications. The presence of the phenoxyacetic acid group provides a foundational structure, while the iodine atom offers a site for further chemical reactions and influences the molecule's electronic properties and binding interactions.

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development. vu.edu.aunih.gov The development of synthetic thyroid hormone analogues is a significant area of research, aimed at creating compounds with improved therapeutic profiles or for treating thyroid disorders. nih.govnih.govdocumentsdelivered.com

The design of these analogues often involves mimicking the core structure of the natural hormones. Research into a series of 2-phenoxybenzoic acids, which are structurally related to this compound, has shown their potential to interact with thyroid hormone transport proteins. In one study, a series of twenty-two 2-phenoxybenzoic acids were synthesized to evaluate their binding to transthyretin (TTR), a transport protein for thyroid hormones. vu.edu.au The synthesis was most effectively achieved through a modified Ullmann coupling of a phenol (B47542) with 2-chlorobenzoic acid. vu.edu.au Among the compounds tested, 2-(3-iodophenoxy)benzoic acid was identified as one of the most potent binders to TTR. vu.edu.au This finding highlights the importance of the iodine substitution on the phenoxy ring for activity, suggesting that the this compound scaffold is a promising starting point for designing molecules that can modulate thyroid hormone activity.

Table 1: Potent Phenoxybenzoic Acid Binders to Transthyretin (TTR) This table is based on findings from a study on 2-phenoxybenzoic acids, which are structurally similar to this compound, and their binding affinity to the thyroid hormone transport protein TTR.

| Compound | Relative Potency |

| 2-(3-Iodophenoxy)benzoic acid | High |

| 3-Phenoxybenzoic acid | High |

| 2-(2,3-Dimethylphenoxy)benzoic acid | High |

| 2-(2,4-Dimethylphenoxy)benzoic acid | High |

The this compound structure serves as a key component in the development of inhibitors for specific biological targets, such as the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological processes and diseases, including cardiovascular disorders. nih.govresearchgate.net

Through screening campaigns, aryloxyacyl-anthranilic acids have been identified as potent TRPM4 inhibitors. nih.gov A notable example is 4-chloro-2-(2-(3-iodophenoxy)acetamido)benzoic acid (IBA), which incorporates the 3-iodophenoxyacetic acid moiety. researchgate.net This compound and its analogues were developed to understand the structure-activity relationship (SAR) for TRPM4 inhibition. nih.gov

Systematic modification of the scaffold has revealed key structural requirements for potent inhibition. An SAR study involving 49 analogues demonstrated that TRPM4 inhibition necessitates the presence of an anthranilic acid moiety, typically with a halogen at position 4, and a specific substitution pattern on the aryloxy group. nih.gov The 3-iodophenyl ring of IBA binds within a hydrophobic pocket between the S3 and S4 helices of the TRPM4 channel, interacting with residues such as Val901, Val904, and Leu907. researchgate.net This detailed structural understanding provides a rationale for the potency of these inhibitors and guides the design of new, more specific molecules. researchgate.netresearchgate.net

The development of these inhibitors showcases the power of using a chemical scaffold. Starting with an initial hit, medicinal chemists can systematically alter different parts of the molecule—in this case, the substituents on both aromatic rings of the aryloxyacyl-anthranilic acid core—to optimize its biological activity. nih.gov This process led to the discovery of submicromolar inhibitors of TRPM4. nih.gov

Table 2: IC₅₀ Values of Selected TRPM4 Inhibitors Based on the Aryloxyacyl-Anthranilic Acid Scaffold IC₅₀ represents the concentration of an inhibitor required to block 50% of the biological activity of the target.

| Compound Name/Abbreviation | Chemical Structure Base | IC₅₀ (µM) |

| Compound 4 (CBA) | 4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid | 1.6 ± 0.3 |

| Compound 5 (IBA derivative) | 4-chloro-2-(2-(3-iodophenoxy)acetamido)benzoic acid | 1.5 ± 0.1 |

| Compound 6 (NBA) | 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid | 0.4 ± 0.3 |

| 9-phenanthrol (Reference) | 9-phenanthrol | 29.1 ± 5.8 |

Applications of Combinatorial Chemistry in Drug Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse chemical compounds, known as a library. nih.govpharmacy180.com This approach accelerates the identification of new drug leads by enabling high-throughput screening against biological targets. iipseries.org Instead of synthesizing one molecule at a time, combinatorial synthesis allows for the creation of thousands or even millions of compounds by systematically combining different chemical "building blocks." pharmacy180.comamazonaws.com

The this compound scaffold is well-suited for combinatorial chemistry applications. Its core structure possesses multiple points for chemical modification. For example:

The aromatic ring can be substituted with various functional groups.

The carboxylic acid group can be converted into esters, amides, or other functional groups.

The ether linkage provides another point for structural variation.

A practical application of these principles can be seen in the development of the TRPM4 inhibitors. The synthesis and evaluation of 49 analogues to establish a structure-activity relationship is a form of focused combinatorial chemistry. nih.gov In a broader combinatorial approach, a core scaffold derived from this compound could be reacted with hundreds of different amines to create a large amide library, or coupled with various alcohols to generate an ester library.

The process often involves solid-phase synthesis, where the scaffold is attached to a resin bead, allowing for easy addition of reagents and purification of products. amazonaws.com By splitting the beads into different reaction vessels, reacting them with different building blocks, and then mixing them again (the "mix and split" method), a vast number of unique compounds can be generated efficiently. amazonaws.com The resulting libraries are then screened for biological activity, and any "hits" can be identified and their structures determined, leading to new potential drug candidates. nih.gov This methodology significantly reduces the time and cost associated with the early phases of drug discovery. pharmacy180.comiipseries.org

Biological Interactions and Mechanistic Research

Molecular Target Identification and Characterization

Identifying the specific molecular targets of 2-iodophenoxyacetic acid analogues is crucial to understanding their biological activity. Research has focused on their interactions with key cellular components like enzymes and receptors, which initiates a cascade of downstream events.

Phenoxyacetic acid derivatives and structurally related compounds have been investigated for their interactions with various enzymes and receptors. While data specific to this compound is limited, studies on analogous compounds provide significant insights into potential binding behaviors and targets.

For instance, research into the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer, has identified 2-(thiophen-2-yl)acetic acid derivatives as promising leads. nih.gov Molecular docking studies of these compounds revealed key interactions within the enzyme's active site, with the acetic acid portion forming bonds with residues like Gly35, Leu39, and Arg52. nih.gov Similarly, the enzymatic oxidation of biogenic amines, which produces phenylacetic acid, is catalyzed by enzymes such as monoamine oxidase B and aldehyde dehydrogenase, highlighting the role of these enzymes in the metabolism of related acetic acid compounds. nih.gov

In the context of receptors, studies on synthetic analogues of retinoic acid demonstrate how these molecules interact with the retinoic acid receptor (RAR) family. rsc.org Molecular docking has shown that these synthetic ligands can mimic the natural ligand, all-trans-retinoic acid (ATRA), by occupying similar binding modes within the RARs. rsc.org Furthermore, research on adenosine A2a receptors has utilized an iodinated radioligand, 125I-APE (2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine), to characterize the receptor's binding states. nih.gov This demonstrates the utility of iodinated compounds in studying receptor-ligand interactions and identifying high-affinity binding sites. nih.gov

| Compound/Analogue Class | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 (Enzyme) | Acts as an inhibitor; the acetic acid moiety establishes key contacts with active site residues. | nih.gov |

| Phenylacetaldehyde (precursor to Phenylacetic acid) | Aldehyde Dehydrogenase, Aldehyde Oxidase (Enzymes) | These enzymes are primarily responsible for oxidizing the aldehyde to phenylacetic acid. | nih.gov |

| Synthetic Retinoid Analogues (e.g., EC23) | Retinoic Acid Receptors (RARs) | Can act as excellent mimics of the natural ligand (ATRA), occupying similar binding pockets. | rsc.org |

| 125I-APE (Iodinated Adenosine Analogue) | Adenosine A2a Receptors | Binds to two distinct affinity states of the receptor, allowing for detailed characterization of receptor-G protein coupling. | nih.gov |

Once a compound binds to its molecular target, it triggers or inhibits specific signal transduction pathways. khanacademy.orgyoutube.com These pathways are complex networks that convert an external chemical message into a cellular response. youtube.com Phenoxyacetic acids, widely recognized as synthetic auxins, affect the auxin signaling pathway, which is central to plant growth and development. clinisciences.commedchemexpress.com

In plants, the primary auxin signaling module involves three main protein classes: PYR/RCAR-type ABA receptors, Protein Phosphatase 2Cs (PP2Cs) which act as negative regulators, and SNF1-related protein kinase 2s (SnRK2s) which are positive regulators. nih.gov While this specific module is for the hormone abscisic acid (ABA), the auxin pathway follows a similar logic of derepression. The core auxin pathway involves the F-box transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) proteins, which function as auxin receptors. Upon auxin binding, these receptors recruit Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for degradation. This degradation liberates Auxin Response Factors (ARFs), transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological changes. Phenoxyacetic acid herbicides are known to hijack this natural pathway to induce uncontrolled growth and eventual death in susceptible plants.

Research has also identified multiple signal transduction routes for hormones like ABA in guard cells, one of which is independent of changes in cytosolic calcium, suggesting that cells can possess parallel pathways to respond to a single chemical signal. nih.gov This complexity underscores the need for further research to delineate the precise signaling cascades affected by specific analogues like this compound.

Effects on Cellular Metabolism and Regulation

The influence of chemical compounds on cellular function often extends to the fundamental processes of metabolism. dojindo.com Studies using iodoacetic acid and iodoacetamide, known inhibitors of glycolysis, have demonstrated their ability to disrupt cellular energy production. nih.govnih.gov These compounds inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov In isolated gastric glands, iodoacetic acid was found to inhibit glucose oxidation and indicators of acid formation. nih.gov Similarly, in cultured astrocytes, both iodoacetic acid and iodoacetamide lowered cellular glutathione (GSH) content and inhibited lactate production, although with differing potencies. nih.gov

Acetic acid itself has been shown to impact cellular metabolism significantly. In yeast, it can inhibit mitochondrial respiration and reduce glucose uptake in a concentration-dependent manner. frontiersin.org This suggests that phenoxyacetic acid derivatives could potentially exert similar effects, altering the energy balance within the cell by interfering with either glycolysis or oxidative phosphorylation, or both. dojindo.com Lactate, a byproduct of anaerobic metabolism, is now understood to be a key signaling molecule, influencing processes like gene expression and inflammation, highlighting the interconnectedness of metabolic shifts and cellular regulation. dojindo.com

Plant Growth Regulation by Phenoxyacetic Acid Analogues

Phenoxyacetic acids are a well-established class of synthetic plant growth regulators, often referred to as auxins. clinisciences.commedchemexpress.comnih.gov Their ability to mimic the natural auxin, indole-3-acetic acid (IAA), allows them to influence cell division, elongation, and differentiation. clinisciences.com However, at high concentrations, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) act as herbicides, particularly against broad-leaved plants. clinisciences.com The effectiveness of these compounds is dependent on their absorption, movement within the plant, and subsequent metabolic fate.

The entry and movement of phenoxyacetic acid analogues within a plant are critical first steps for their biological activity. A key barrier to entry is the plant cuticle. researchgate.net Once absorbed, often through the leaves, these compounds are translocated throughout the plant.

Research using radiolabeled compounds has been instrumental in tracking this movement. A study on radioactive 2,4-dichloro-5-iodo-phenoxyacetic acid demonstrated its absorption and translocation in green plants, providing direct evidence of its systemic distribution. nih.gov The transport of these synthetic auxins is not passive; it relies on the same cellular machinery used for the endogenous auxin, IAA. Recent studies have definitively shown that PIN-FORMED (PIN) auxin transporters, which are crucial for auxin efflux from cells, are responsible for transporting a range of phenoxyacetic acid herbicides. nih.gov The binding of these herbicides to PIN transporters is similar to that of IAA, with the carboxylate group being a key interacting feature. nih.gov This shared transport mechanism explains how these synthetic molecules can effectively distribute themselves to tissues where they exert their effects. nih.gov

| Process | Key Factor | Description | Reference |

|---|---|---|---|

| Absorption | Plant Cuticle | The primary barrier that must be penetrated for foliar-applied compounds. | researchgate.net |

| Translocation | PIN-FORMED (PIN) Transporters | A family of auxin efflux carriers that actively transport phenoxyacetic acid herbicides throughout the plant. | nih.gov |

| Translocation | Phloem | The vascular tissue responsible for long-distance transport of sugars and systemic compounds like phenoxyacetic acids from source (e.g., leaves) to sink (e.g., roots, meristems). | acs.org |

Once inside the plant, phenoxyacetic acid analogues are subject to metabolic processes that can alter their structure and activity. acs.org Plants metabolize these synthetic compounds in ways that often parallel the inactivation pathways for natural auxins like IAA and phenylacetic acid (PAA). nih.govbiorxiv.org

A primary mechanism for inactivating excess auxins is conjugation, where the molecule is linked to sugars or amino acids. nih.govbiorxiv.org For example, PAA can be conjugated to leucine, phenylalanine, valine, and glucose. biorxiv.org Similarly, studies on 2,4-D have shown that it forms conjugates with amino acids. acs.org This process is often mediated by the Gretchen Hagen 3 (GH3) family of enzymes. nih.govbiorxiv.org These conjugated forms are typically inactive and may be stored in the vacuole or targeted for further degradation.

In addition to conjugation, phenoxyacetic acids can undergo other modifications, such as hydroxylation of the aromatic ring, followed by conjugation. These metabolic processes determine the persistence and ultimate fate of the compound within the plant, influencing its efficacy as either a growth regulator or a herbicide. acs.org

Mechanisms Underlying Species Selectivity in Plant Systems

The selective action of this compound, a synthetic auxin, is a complex process governed by a combination of physiological and biochemical factors within the plant. While direct research exclusively on this compound is limited, the mechanisms of species selectivity can be understood by examining the broader class of phenoxyacetic acid herbicides, such as the closely related 2,4-dichlorophenoxyacetic acid (2,4-D). The differential response of various plant species to these compounds is primarily attributed to variations in uptake and translocation, metabolic detoxification, and the affinity of binding to target auxin receptors.

Generally, broadleaf (dicotyledonous) plants are more susceptible to phenoxyacetic acids, while grasses (monocotyledonous) exhibit greater tolerance. mdpi.com This selectivity is not absolute and can be influenced by the plant's growth stage and environmental conditions. wiserpub.com

Differential Uptake, Translocation, and Sequestration

The initial determinant of selectivity is the amount of the compound that reaches its target sites within the plant. Tolerant species may limit the uptake and movement of the herbicide. For instance, studies on 2,4-D have shown that tolerant cotton lines exhibit reduced translocation of the herbicide out of the treated leaf compared to susceptible lines. frontiersin.org In susceptible plants, the compound is more readily absorbed and transported throughout the plant, leading to systemic effects. frontiersin.org

Furthermore, the anatomical and morphological characteristics of plants can influence herbicide uptake. The waxy cuticle of leaves can act as a barrier, and its composition and thickness can vary between species, affecting the rate of absorption. wiserpub.com The vascular structure of monocots and dicots also differs, which may contribute to differential translocation patterns. researchgate.net

Once inside the plant, tolerant species may sequester the compound in cellular compartments, such as the vacuole, rendering it inactive. This compartmentalization prevents the herbicide from reaching its target sites in the cytoplasm and nucleus.

Metabolic Detoxification

A primary mechanism for selectivity is the differential rate at which plants can metabolize and detoxify the phenoxyacetic acid. Tolerant species are typically able to break down the compound into non-toxic metabolites more rapidly than susceptible species. researchgate.netnih.gov This detoxification process generally occurs in two phases.

Phase I Metabolism: This phase involves the chemical modification of the herbicide, often through oxidation, reduction, or hydrolysis. A key family of enzymes involved in this process is the cytochrome P450 monooxygenases. nih.gov These enzymes can hydroxylate the aromatic ring of the phenoxyacetic acid, which is often the first step in its detoxification.